

An In-depth Technical Guide to Henriol Analogues: Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Henriol A*

Cat. No.: *B13391391*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Henriol family of natural products, a group of complex bis-sesquiterpenoids isolated from plants of the *Chloranthus* genus. This document details their chemical structures, physicochemical properties, and significant biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties of Henriols

The Henriol family, comprising **Henriol A**, B, C, and D, are intricate dimeric sesquiterpenoids derived from lindenane-type monomers. These compounds have been predominantly isolated from the roots of *Chloranthus henryi*.^{[1][2]}

Core Chemical Identity

Compound	Synonym(s)	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Henriol A	Chloramultilide C	C ₃₉ H ₄₂ O ₁₄	734.74	1000995-48-1
Henriol B	Chloramultilide D	C ₃₅ H ₄₀ O ₁₁	636.69	1000995-49-2
Henriol C	Shizukaol B	C ₃₀ H ₃₆ O ₈	524.60	Not Found
Henriol D	Shizukahenriol	C ₃₈ H ₄₄ O ₁₁	676.75	943136-39-8

Physicochemical Properties

Compound	Appearance	Solubility	Melting Point (°C)
Henriol A	Solid	Not Reported	Not Reported
Henriol B	Powder	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Not Reported
Henriol C	Not Reported	Not Reported	Not Reported
Henriol D	Not Reported	Not Reported	Not Reported

Spectroscopic Data

The structures of Henriols A, B, C, and D were elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and X-ray crystallography.[\[1\]](#)[\[2\]](#) Detailed spectral data is essential for the unambiguous identification and characterization of these complex molecules.

(Note: Specific ¹H and ¹³C NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns are typically found in the supporting information of the primary research articles and are crucial for definitive structural assignment.)

Biological Activities and Mechanism of Action

The **Henriol** analogues have demonstrated a range of promising biological activities, highlighting their potential as lead compounds in drug development.

Hepatoprotective Activity

Henriols A, C, and D have been shown to exhibit moderate hepatoprotective activities.[\[1\]](#)[\[2\]](#)

Compound	Hepatoprotective Activity (IC ₅₀ , µM)
Henriol A	0.19
Henriol C	0.09
Henriol D	0.18

Cytotoxic Activity

Henriol C has displayed cytotoxic effects against several human cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (µM)
BEL-7402	Hepatoma	Not Specified
BGC-823	Human Gastric Carcinoma	Not Specified
HCT-8	Colon Cancer	Not Specified

Other Reported Activities

- **Antifungal Activity:** Henriol B (Chloramultilide D) has been reported to possess moderate antifungal activity.
- **Antiplasmodial Activity:** Henriol B has shown potent activity against chloroquine-resistant *Plasmodium falciparum*.
- **Anti-inflammatory Activity:** Lindenane-type sesquiterpenoid dimers, the class of compounds to which Henriols belong, have been shown to mitigate inflammation by inhibiting the Toll-Like Receptor (TLR)/MyD88 signaling pathway and the NLRP3 inflammasome.[\[3\]](#)[\[4\]](#)

Postulated Mechanism of Action

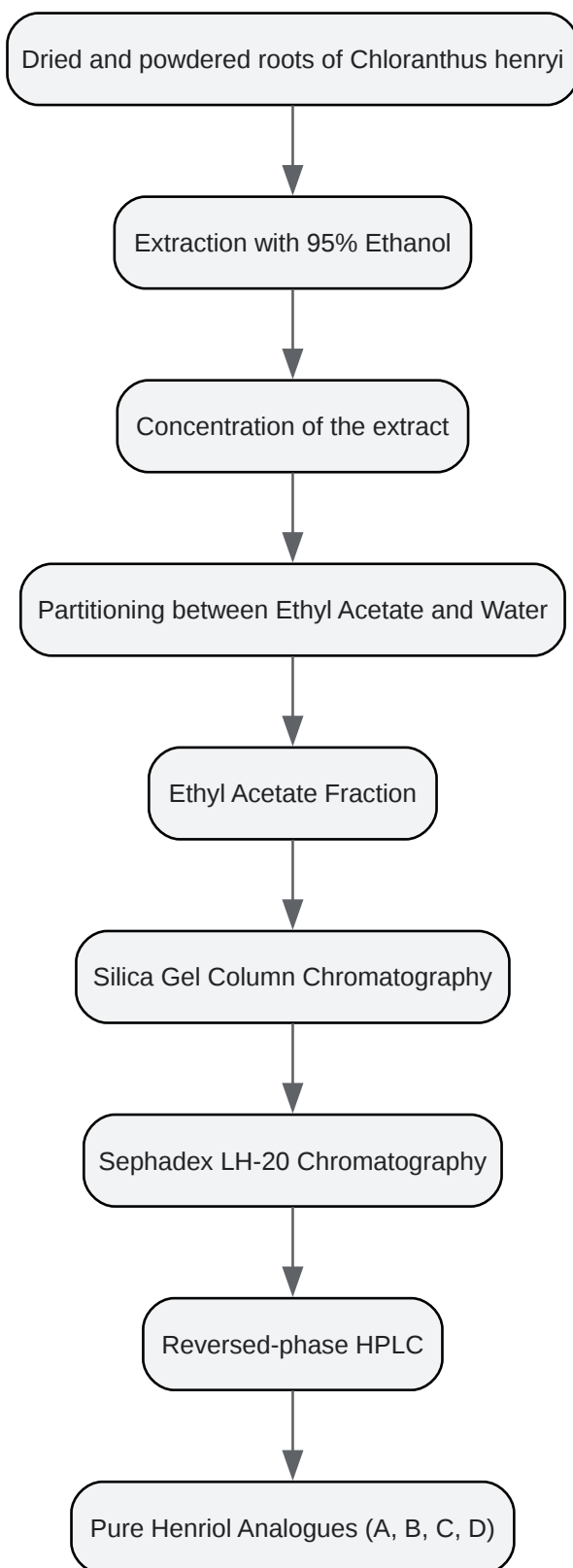
The mechanism of action for the various biological activities of Henriols is an active area of research. For lindenane-type sesquiterpenoid dimers in general, the anti-inflammatory effects are thought to be mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the TLR/MyD88 pathway.^[3] The cytotoxic effects may be attributed to the induction of apoptosis or cell cycle arrest in cancer cells. For Chloramultilide D (Henriol B), a proposed mechanism for its antimicrobial activity is the disruption of bacterial protein synthesis.

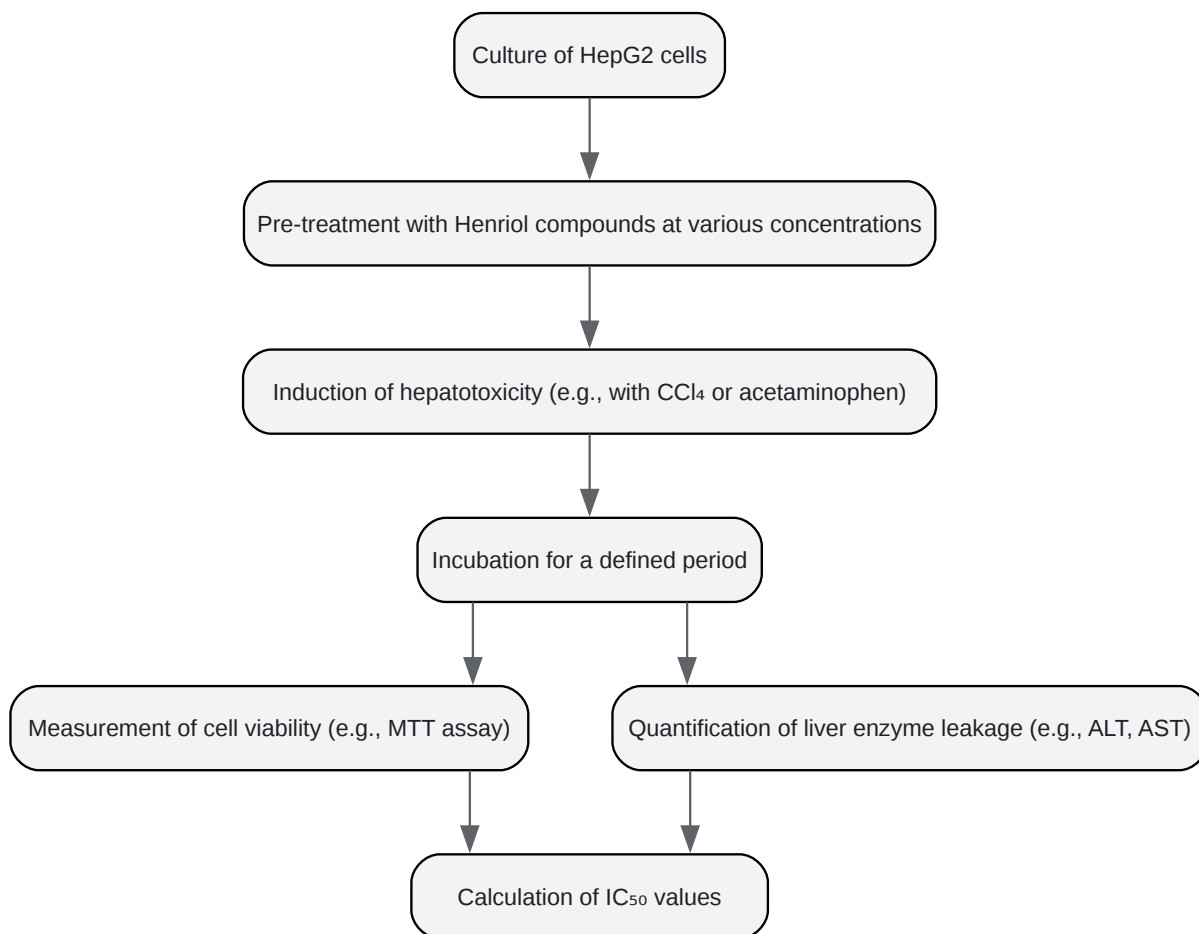
Experimental Protocols

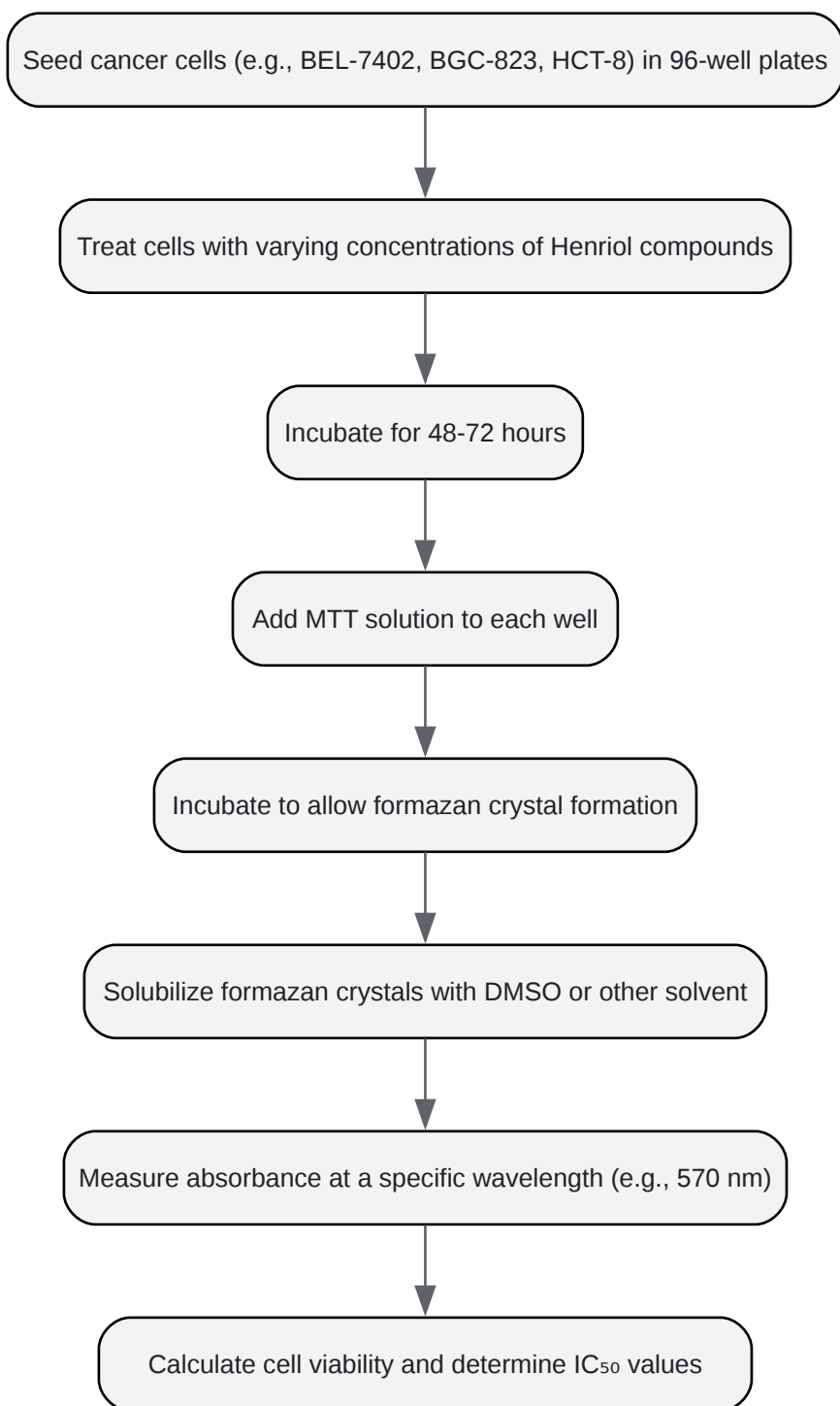
The following sections outline the general methodologies for the isolation and biological evaluation of Henriol compounds, based on published literature.

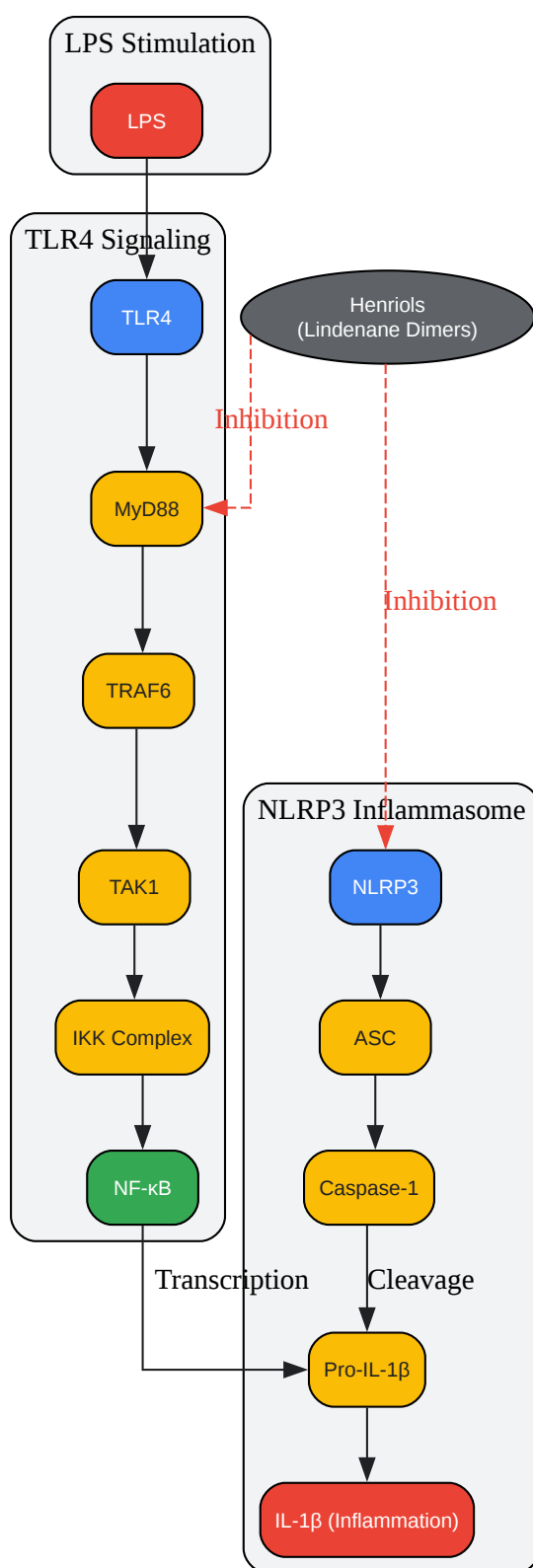
Isolation of Henriols from *Chloranthus henryi*

A general workflow for the isolation of Henriols involves the following steps:









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